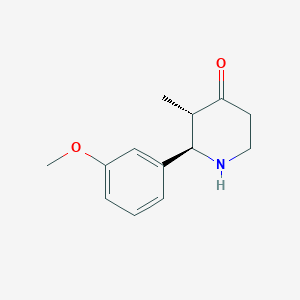
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their complex ring structures and are often studied for their chemical properties and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common approach is the indirect method, which includes the reduction of pyrene to tetrahydropyrene, followed by specific substitutions to introduce the fluorine and hydroxyl groups . The reaction conditions often involve the use of strong reducing agents and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism by which 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: A well-known PAH without the fluorine and hydroxyl substitutions.
2,3-Dihydrobenzo(a)pyrene: Similar structure but lacks the fluorine atom.
7-Fluorobenzo(a)pyrene: Contains the fluorine atom but lacks the hydroxyl groups.
Uniqueness
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the combination of the fluorine atom and hydroxyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with biological molecules and unique reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
83768-95-0 |
|---|---|
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
7-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-16-3-1-2-12-13-6-4-11-9-17(22)20(23)14-7-5-10(8-15(12)16)18(13)19(11)14/h1-9,17,20,22-23H |
InChI-Schlüssel |
TWZRWHPNFZODTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC(C4O)O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)

![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)




